3-(2,2-Diethoxyethyl)-4-methylhexanal
Description
3-(2,2-Diethoxyethyl)-4-methylhexanal is a branched-chain aldehyde featuring a diethoxyethyl group at the third carbon and a methyl substituent at the fourth carbon of a hexanal backbone. Its structure combines an aldehyde functional group with ether-protected moieties, making it distinct from simpler aldehydes. The diethoxyethyl group likely serves as a protective group, reducing the aldehyde’s reactivity and enhancing its stability under basic or nucleophilic conditions . This compound’s molecular complexity suggests applications in organic synthesis, particularly in multi-step reactions where controlled aldehyde reactivity is critical.
Properties
CAS No. |
78156-24-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-(2,2-diethoxyethyl)-4-methylhexanal |
InChI |
InChI=1S/C13H26O3/c1-5-11(4)12(8-9-14)10-13(15-6-2)16-7-3/h9,11-13H,5-8,10H2,1-4H3 |
InChI Key |
NDRDNXSNMHPMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC=O)CC(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Diethoxyethyl)-4-methylhexanal can be achieved through several methods. One common approach involves the reaction of 4-methylhexanal with diethoxyethane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Diethoxyethyl)-4-methylhexanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethoxyethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(2,2-Diethoxyethyl)-4-methylhexanoic acid.
Reduction: 3-(2,2-Diethoxyethyl)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Diethoxyethyl)-4-methylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Diethoxyethyl)-4-methylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme mechanisms and drug development.
Comparison with Similar Compounds
Aldehydes with Branched Alkyl Chains
Simple branched aldehydes, such as 4-methylhexanal (lacking the diethoxyethyl group), exhibit higher volatility and reactivity due to the absence of protective groups. For example:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 4-Methylhexanal | ~128.2 | ~165 | ~0.82 |
| 3-(2,2-Diethoxyethyl)-4-methylhexanal | ~244.3 (estimated) | ~280–300 (estimated) | ~1.02 (estimated) |
The diethoxyethyl group in this compound increases molecular weight and boiling point compared to 4-methylhexanal, while reducing solubility in polar solvents due to the hydrophobic ether chains .
Ether-Protected Aldehydes and Acetals
Diethoxyethyl groups are analogous to acetal-protected aldehydes, which are stabilized against nucleophilic attack. For instance, ethylene glycol dimethyl ether (boiling point: 263°C, density: 3.87 g/cm³) shares similar ether motifs but lacks the aldehyde functionality . Unlike acetals, this compound retains a free aldehyde group, enabling selective reactivity in carbonyl chemistry.
Ethyl- and Methyl-Substituted Alkanes
These compounds exhibit boiling points ranging from 330–351°C and densities of 2.24–2.47 g/cm³ . The target compound’s larger molecular weight and polar aldehyde group may result in a higher boiling point than these alkanes but lower density due to reduced packing efficiency.
Reactivity and Functional Group Analysis
- Aldehyde Reactivity : The unprotected aldehyde group allows for nucleophilic additions (e.g., Grignard reactions) and oxidations, similar to simpler aldehydes like hexanal.
- Ether Group Stability: The diethoxyethyl group resists hydrolysis under acidic conditions but may cleave under strong acidic or reductive environments, releasing ethanol and generating a secondary alcohol.
Estimated Physicochemical Properties (Based on Structural Analogs)
Research and Application Gaps
Limited direct data on this compound necessitates further experimental studies to confirm its properties. Potential research directions include:
- Synthetic Utility : Investigating its use as a protected aldehyde in multi-step syntheses.
- Stability Studies : Assessing hydrolysis resistance under varying pH conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
